11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid is a complex organic compound with the molecular formula C12H11NO3. This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom and multiple double bonds. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through cyclization reactions involving suitable precursors. Common synthetic routes include:
Cyclization of Precursors: Starting materials such as substituted cyclohexanones and amines can undergo cyclization under acidic or basic conditions to form the tricyclic core.
Oxidation and Functionalization: The tricyclic core can be further oxidized and functionalized to introduce the carboxylic acid group and other functional groups.
Chemical Reactions Analysis
11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.
Scientific Research Applications
11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid can be compared with similar compounds such as:
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride: This compound has a similar tricyclic structure but includes a sulfonyl chloride group, which imparts different reactivity and applications.
3-Oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride: Another related compound with a sulfonyl chloride group and additional double bonds, leading to distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups and the potential biological activities associated with its structure.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c14-10-2-1-7-5-9(12(15)16)6-8-3-4-13(10)11(7)8/h5-6H,1-4H2,(H,15,16) |
InChI Key |
JJKGKXLBHLRFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.